molecular formula C12H11FN2OS B2487468 4-((2-fluorobenzyl)thio)-5-methylpyrimidin-2(1H)-one CAS No. 898421-60-8

4-((2-fluorobenzyl)thio)-5-methylpyrimidin-2(1H)-one

Cat. No. B2487468
CAS RN: 898421-60-8
M. Wt: 250.29
InChI Key: YOXFFZIECLCKCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-((2-fluorobenzyl)thio)-5-methylpyrimidin-2(1H)-one, involves multiple steps that typically start from basic pyrimidine scaffolds. These processes may involve the introduction of fluorobenzyl groups, thio-substitutions, and methylations to achieve the desired structural features. Although the specific synthesis of this compound is not detailed in the literature reviewed, related compounds have been synthesized through reactions involving intermediates like ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, indicating the potential for complex synthetic routes that incorporate halogenation, sulfuration, and alkylation steps (Stolarczyk et al., 2018).

Molecular Structure Analysis

Pyrimidine derivatives exhibit a wide range of molecular conformations, depending on the nature and position of substituent groups on the pyrimidine ring. The structure of these compounds is often elucidated using X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecule. For instance, compounds with fluorobenzyl and methyl substitutions have been shown to form specific molecular configurations that can influence their chemical reactivity and interaction with biological targets (Guo et al., 2007).

Scientific Research Applications

For detailed insights and further reading on topics like pharmacogenetics, drug metabolism, and the development of novel therapeutic agents, the following papers from the search might be of interest:

  • Pharmacogenetics and Metabolism from Science to Implementation in Clinical Practice discusses the role of dihydropyrimidine dehydrogenase in fluoropyrimidine metabolism and the significance of genetic polymorphisms in predicting drug toxicity and efficacy (Del Re et al., 2017).

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) focuses on the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries, highlighting the application of hybrid catalysts in developing these molecules (Parmar et al., 2023).

  • A Practical Synthesis of 2-Fluoro-4-bromobiphenyl provides insight into the synthesis of a key intermediate for the manufacture of flurbiprofen, demonstrating the challenges and solutions in the synthesis of fluoro-containing compounds (Qiu et al., 2009).

properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-8-6-14-12(16)15-11(8)17-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXFFZIECLCKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-((2-fluorobenzyl)thio)-5-methylpyrimidin-2(1H)-one

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